molecular formula C15H18N4 B13798067 1-Benzimidazolepropionitrile, 2-piperidino- CAS No. 85145-38-6

1-Benzimidazolepropionitrile, 2-piperidino-

Katalognummer: B13798067
CAS-Nummer: 85145-38-6
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: ICRROJRFHVTJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzimidazolepropionitrile, 2-piperidino- is a chemical compound with the molecular formula C15H18N4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Vorbereitungsmethoden

The synthesis of 1-Benzimidazolepropionitrile, 2-piperidino- typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method includes the reaction of 2-aminopyridines with cyclohexanones in the presence of iodine as a mediator and air oxygen as an oxidant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-Benzimidazolepropionitrile, 2-piperidino- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 1-Benzimidazolepropionitrile, 2-piperidino- can lead to the formation of benzimidazole-fused heterocycles .

Wissenschaftliche Forschungsanwendungen

1-Benzimidazolepropionitrile, 2-piperidino- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Benzimidazolepropionitrile, 2-piperidino- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Benzimidazolepropionitrile, 2-piperidino- can be compared with other similar compounds, such as:

The uniqueness of 1-Benzimidazolepropionitrile, 2-piperidino- lies in its specific structure, which combines the properties of both benzimidazole and piperidine, leading to its distinct biological and chemical properties.

Eigenschaften

CAS-Nummer

85145-38-6

Molekularformel

C15H18N4

Molekulargewicht

254.33 g/mol

IUPAC-Name

3-(2-piperidin-1-ylbenzimidazol-1-yl)propanenitrile

InChI

InChI=1S/C15H18N4/c16-9-6-12-19-14-8-3-2-7-13(14)17-15(19)18-10-4-1-5-11-18/h2-3,7-8H,1,4-6,10-12H2

InChI-Schlüssel

ICRROJRFHVTJTF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N2CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.